molecular formula C18H22N2O3S B2776388 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3,4-dimethylbenzamide CAS No. 1207007-91-7

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3,4-dimethylbenzamide

Cat. No. B2776388
CAS RN: 1207007-91-7
M. Wt: 346.45
InChI Key: QMPVOOPRJDVIOW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are known for their wide range of biological activities and are extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .


Synthesis Analysis

Thiazolidine-2,4-dione derivatives can be synthesized by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between these derivatives and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium can provide similar compounds .


Molecular Structure Analysis

The chemical structures of these compounds can be elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .


Chemical Reactions Analysis

The reaction between thiazolidine-2,4-dione derivatives and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium can provide similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3,4-dimethylbenzamide and related derivatives have been explored in various scientific research applications, particularly in the synthesis and structural analysis of novel compounds with potential biological activities. For instance, a study focused on the synthesis, structural analysis, and biological evaluation of novel ((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl derivatives, highlighting their potential in inhibiting specific biological activities and promoting wound closure rates, thereby suggesting their applicability in treating diseases resulting from PGE2 deficiency (A Ri Na, D. Choi, & Hoon Cho, 2020).

Biological Activities and Drug Design

Another significant application of such compounds is in the design and synthesis of novel therapeutics, where they have been evaluated for their antidiabetic and antihyperlipidemic effects. A study demonstrated that certain thiazolidine-2,4-dione derivatives exhibit significant anti-diabetic activity, highlighting their potential as lead compounds for further development into anti-diabetic and anti-hyperlipidemic agents (S. Shrivastava, A. Batham, S. Sinha, Tanmaya K. Parida, Debapriya Garabadu, & P. Choubey, 2016).

Antiproliferative and Apoptotic Effects

Furthermore, derivatives of this compound have been studied for their antiproliferative activity, particularly in the context of cancer research. A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their inhibitory effects on cell growth and proapoptotic effects, with significant findings towards breast cancer cell lines, showcasing the potential of these compounds in cancer therapy (F. Corbo, A. Carocci, D. Armenise, N. D. Laurentis, Antonio Laghezza, F. Loiodice, P. Ancona, M. Muraglia, V. Pagliarulo, C. Franchini, & A. Catalano, 2016).

Antimicrobial and Anticonvulsant Effects

Additionally, the synthesis and evaluation of novel thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents have revealed broader biological activities, including antimicrobial and anticonvulsant effects. This broad spectrum of biological activities highlights the versatility of these compounds in drug discovery and the potential for developing new treatments for a variety of diseases (S. Shrivastava et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazolidine-2,4-dione derivatives are known to inhibit the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-7-8-13(9-12(11)2)17(22)19-14-5-3-4-6-15(14)20-16(21)10-24-18(20)23/h7-9,14-15H,3-6,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVOOPRJDVIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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